Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate

Übersicht

Beschreibung

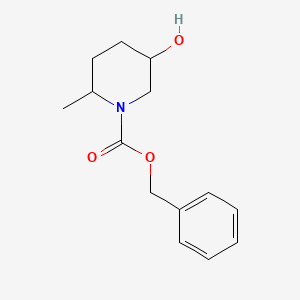

Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol It is a piperidine derivative, characterized by the presence of a benzyl group, a hydroxyl group, and a carboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate typically involves the reaction of 5-hydroxy-2-methylpiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure high-quality output.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Benzyl 5-oxo-2-methylpiperidine-1-carboxylate.

Reduction: Benzyl 5-hydroxy-2-methylpiperidine-1-methanol.

Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic chemistry. The compound is synthesized through the reaction of 5-hydroxy-2-methylpiperidine with benzyl chloroformate under basic conditions, typically using organic solvents like dichloromethane and bases such as triethylamine.

Biological Research

Potential Biological Activities

This compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Research suggests that it may exhibit antimicrobial effects against various pathogens.

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways, potentially leading to therapeutic applications.

Medicinal Applications

Therapeutic Potential

this compound has shown promise in several therapeutic areas:

- Anticancer Activity : Studies indicate that this compound possesses cytotoxic properties against various cancer cell lines, such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Mechanistic studies have linked its anticancer effects to apoptosis induction and inhibition of cell proliferation .

- Neuroprotective Effects : The compound is being explored for its neuroprotective properties, particularly in Alzheimer's disease models. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes associated with cognitive decline. This dual inhibition could enhance cholinergic signaling in the brain .

Industrial Applications

Development of New Materials

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique functional groups make it suitable for various applications in material science and chemical engineering.

Case Studies

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of Benzyl 5-hydroxy-2-methylpiperidine indicated potent activity against breast and colon cancer cell lines. The IC50 values demonstrated its effectiveness compared to established chemotherapeutics like bleomycin .

- Alzheimer's Disease Models : In preclinical models simulating Alzheimer's disease, derivatives of this compound improved cognitive functions by inhibiting cholinesterase activity and reducing amyloid-beta aggregation, suggesting a multifaceted approach to treating neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to specific receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzyl 5-hydroxymethyl-2-methylpiperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxyl group.

Benzyl 5-oxo-2-methylpiperidine-1-carboxylate: Oxidized form with a ketone group.

Benzyl 5-hydroxy-2-ethylpiperidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl and carboxylate ester groups make it versatile for various chemical transformations and applications in research.

Biologische Aktivität

Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate (also referred to as (2R,5S)-benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate) is a chiral compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a hydroxyl group and a benzyl substituent. Its stereochemistry is crucial for its biological activity, influencing its interaction with various molecular targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or modulator, affecting various biological pathways. Notably, it has been studied for:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases .

- Receptor Binding : Its binding affinity to certain receptors can modulate physiological responses, which is essential in drug development for conditions like Alzheimer's disease .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. In a comparative study, compounds similar to Benzyl 5-hydroxy-2-methylpiperidine demonstrated improved efficacy against hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects, particularly in the context of Alzheimer's disease. Research indicates that derivatives of piperidine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to cognitive decline. This dual inhibition could lead to enhanced cholinergic signaling in the brain, offering potential therapeutic benefits .

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluating the cytotoxicity of various piperidine derivatives found that Benzyl 5-hydroxy-2-methylpiperidine exhibited IC50 values indicating potent activity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells. The compound's mechanism was linked to interference with phospholipid metabolism and induction of apoptosis .

- Alzheimer's Disease Models : In models simulating Alzheimer's disease, compounds derived from Benzyl 5-hydroxy-2-methylpiperidine were shown to improve cognitive function by inhibiting cholinesterase activity and reducing amyloid-beta aggregation. These findings suggest a multifaceted approach to treating neurodegenerative diseases through this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | IC50 (µM) | Therapeutic Potential |

|---|---|---|---|

| Benzyl 5-hydroxy-2-methylpiperidine | Enzyme inhibition | <10 | Anticancer, Neuroprotective |

| Piperidine Derivative A | Receptor modulation | <20 | Anticancer |

| Piperidine Derivative B | Cholinesterase inhibition | <15 | Neuroprotective |

Eigenschaften

IUPAC Name |

benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-11-7-8-13(16)9-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORAIKBIDRNMQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.